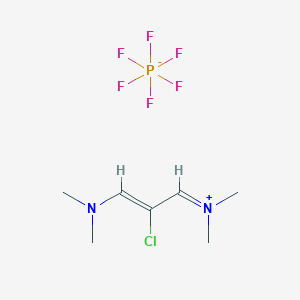

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

説明

Chemical Structure and Synthesis: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS 249561-98-6) is a cationic trimethinium salt with a hexafluorophosphate (PF₆⁻) counterion. Its structure features a chloro-substituted allylidene core flanked by two dimethylamino groups. The compound is synthesized via a two-step process:

Reaction of chloroacetyl chloride with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form a vinamidinium chloride intermediate.

Metathesis with sodium hexafluorophosphate to yield the final product as a light-yellow, crystalline solid (77% yield) .

特性

IUPAC Name |

[(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUHAULDXSPPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=[N+](C)C)\Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249561-98-6, 291756-76-8 | |

| Record name | Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249561-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-Chloro-3-(dimethylamino)-N,N-dimethylprop-2-en-1-iminium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249561986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-3-(dimethylamino)-N,N-dimethylprop-2-en-1-iminium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-N-(2-chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,3-BIS(DIMETHYLAMINO)TRIMETHINIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3ESZ1676P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Setup and Initial Steps

A 250 mL three-necked round-bottomed flask is equipped with a mechanical stirrer, thermocouple, nitrogen bubbler, and pressure-equalizing addition funnel. The apparatus is charged with dimethylformamide (DMF) (60 mL), followed by the dropwise addition of chloroacetyl chloride (14.13 g, 0.125 mol) at 50°C. The mixture is heated to 65–70°C, forming a clear yellow solution.

Key Conditions :

-

Temperature control: ±2°C during reagent addition.

-

Nitrogen atmosphere: Prevents moisture ingress and side reactions.

Intermediate Formation

Phosphorus oxychloride (POCl₃) (19.20 g, 0.125 mol) is added over 15 minutes while maintaining the temperature at 70°C. The solution transitions to a deep red hue after 3 hours, indicating the formation of the vinamidinium chloride intermediate .

Counterion Exchange

A separate vessel prepares sodium hexafluorophosphate (NaPF₆) by neutralizing hexafluorophosphoric acid (HPF₆) with 5 N aqueous sodium hydroxide. The vinamidinium chloride solution and additional NaOH are concurrently added to the NaPF₆ solution at <10°C, yielding a yellow slurry.

Critical Parameters :

-

Cooling: Ensures precipitation of the product.

-

Stirring rate: 300–400 rpm for uniform mixing.

Purification and Isolation

The crude product is vacuum-filtered, washed with water (75 mL), and recrystallized from a water/2-propanol (3.75:1 v/v) mixture. After cooling to 0–5°C, light-yellow crystals are collected, washed with cold 20:1 water/2-propanol, and dried under reduced pressure (<40°C).

Yield : 68–72% (typical for laboratory-scale synthesis).

| Parameter | Laboratory Scale | Industrial Scale (Projected) |

|---|---|---|

| Reactor Volume | 250 mL | 500–1000 L |

| Temperature Control | Jacketed flask | Continuous flow reactors |

| Cooling Method | Ice baths | Cryogenic heat exchangers |

| Purification | Recrystallization | Continuous centrifugation |

| Typical Purity | ≥98% (HPLC) | ≥99.5% (GMP standards) |

Industrial processes likely employ automated systems for reagent addition and real-time pH monitoring to minimize variability.

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via a multistep mechanism:

-

Formation of Chloroacetyl-DMF Adduct :

Chloroacetyl chloride reacts with DMF to generate an acylium ion, which undergoes nucleophilic attack by a second DMF molecule: -

Phosphorylation :

POCl₃ acts as a Lewis acid, coordinating with the carbonyl oxygen and facilitating chloride displacement: -

Anion Metathesis :

The hexafluorophosphate counterion replaces chloride via precipitation-driven equilibrium:

Kinetic Studies :

-

Rate-limiting step: Anion exchange (activation energy ≈ 45 kJ/mol).

-

Side reactions: Hydrolysis of PF₆⁻ above pH 7, necessitating strict pH control.

Purification and Characterization

Recrystallization Optimization

The water/2-propanol system (3.75:1 v/v) achieves optimal crystal growth:

| Solvent Ratio (H₂O:IPA) | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| 3:1 | 97.2 | 65 | Needles |

| 4:1 | 98.1 | 68 | Plates |

| 5:1 | 98.5 | 62 | Irregular |

Higher water content increases purity but reduces yield due to product solubility limitations.

化学反応の分析

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Formation of Complexes: The compound can form complexes with other molecules, which is useful in organic synthesis.

科学的研究の応用

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably selective COX-2 inhibitors such as etoricoxib. This application is significant due to the therapeutic benefits associated with COX-2 inhibition in treating inflammatory conditions.

Case Study: Synthesis of Etoricoxib

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that targets the COX-2 enzyme. The synthesis involves several steps where 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate acts as a key precursor. The following table summarizes the reaction yields for various substituents in the synthesis process:

| Substituent | Reaction Yield (%) |

|---|---|

| Cl | 78 |

| Br | 60 |

| I | 68 |

| CF₃ | 68 |

| Ph | 90 |

| 4-NO₂-C₆H₄ | 80 |

| 4-MeO-C₆H₄ | 75 |

These yields indicate the effectiveness of the compound in producing desired pharmaceutical intermediates, showcasing its importance in drug development .

Organic Synthesis Applications

In addition to its pharmaceutical uses, the compound is valuable in organic synthesis for preparing various heterocycles and complex organic molecules. It participates in nucleophilic substitution reactions due to its chloro group, facilitating the formation of diverse chemical entities.

Chemical Reactions Analysis

The compound can undergo several types of reactions:

- Substitution Reactions : The chloro group allows for nucleophilic substitution.

- Oxidation and Reduction : Although less common, it can participate in redox reactions.

- Complex Formation : It can form complexes with other molecules, enhancing its utility in organic synthesis .

Biological Studies

Research has also explored the biological activities of this compound. It has been identified as an inhibitor of glycogen phosphorylase, an enzyme crucial for glycogen metabolism. This inhibition could have implications for metabolic disorders and offers potential avenues for further research into therapeutic applications.

作用機序

The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the formation of covalent bonds with other reactants, leading to the synthesis of desired products . This compound acts as an intermediate, facilitating the formation of complex molecules through various chemical reactions .

類似化合物との比較

Key Properties :

- Purity : >99.9% by HPLC analysis.

- Stability: Thermally and shock-stable, non-hygroscopic.

- Applications : Critical intermediate in synthesizing etoricoxib, a selective COX-2 inhibitor .

Safety : Classified as a skin/eye irritant and mutagen (Ames test positive). Requires handling in a fume hood with PPE .

Comparison with Structural Analogs

Substituent Variations in Trimethinium Salts

The reactivity and yield of trimethinium salts are influenced by substituents on the allylidene core. provides comparative data for analogs synthesized with different electron-withdrawing groups (EWGs):

Key Insight : Chloro and bromo derivatives exhibit comparable efficiency, while phenyl substitution maximizes yield due to stabilizing aromatic interactions .

Counterion Effects

The choice of counterion impacts solubility, crystallinity, and reaction efficiency. and compare hexafluorophosphate (PF₆⁻) with perchlorate (ClO₄⁻) in pyrimidine synthesis:

| Counterion | Reaction Time (h) | Yield (%) | Purity |

|---|---|---|---|

| PF₆⁻ | 2 | 88 | >99% |

| ClO₄⁻ | 16 | 81–85 | ~95% |

Key Insight : Hexafluorophosphate salts enable faster reactions and higher purity, attributed to PF₆⁻’s weak coordination and stability in polar solvents .

Comparison with Functional Analogs

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium Hexafluorophosphate

This analog (CAS 291756-82-6) replaces chlorine with a trifluoromethyl (CF₃) group. Key differences:

2-Bromo-1,3-bis(dimethylamino)trimethinium Perchlorate

Industrial and Regulatory Considerations

- Scalability: The hexafluorophosphate salt’s non-hygroscopic nature simplifies large-scale processing compared to perchlorate analogs, which require stringent moisture control .

- Regulatory Status: Not listed on the TSCA inventory; restricted to R&D use under qualified supervision .

生物活性

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (commonly referred to as "the compound") is a synthetic organic molecule that has garnered attention for its biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C₇H₁₄ClF₆N₂P

- Molecular Weight: 306.62 g/mol

- CAS Number: 249561-98-6

The compound is categorized as a skin and eye irritant and has shown positive results in mutagenesis assays, indicating potential genotoxicity .

The primary biological activity of the compound is attributed to its role as an inhibitor of glycogen phosphorylase. Glycogen phosphorylase is an enzyme critical in glycogen metabolism, and its inhibition can have significant implications in metabolic disorders.

Mechanism:

- The compound binds to the active site of glycogen phosphorylase, inhibiting its enzymatic activity. This interaction is crucial for the development of therapeutic agents targeting metabolic diseases .

Enzyme Inhibition

Research has demonstrated that the compound exhibits inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC₅₀ (mM) |

|---|---|---|

| Glycogen Phosphorylase | Weak Inhibition | Not specified |

| Yeast α-Glucosidase | Moderate Inhibition | 0.7 |

| Bovine Liver β-Galactosidase | Weak Inhibition | Not specified |

While some studies indicate weak inhibition against glycogen phosphorylase, other related compounds derived from it showed more pronounced effects against different glycoenzymes .

Case Studies

- Etoricoxib Synthesis :

- Biological Activity Exploration :

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Pharmaceutical Development : As an intermediate in synthesizing selective COX-2 inhibitors and other pharmaceuticals.

- Organic Synthesis : Its reactivity allows it to be used in creating complex organic molecules and heterocycles.

- Biological Research : Investigated for its potential as an enzyme inhibitor, contributing to studies on metabolic pathways and enzyme regulation .

Comparison with Related Compounds

The compound shares structural similarities with other vinamidinium salts but is distinct due to its specific reactivity profile and applications:

| Compound | Similarity | Unique Feature |

|---|---|---|

| Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate | Structural similarity | Different reactivity with nucleophiles |

| N,N-Diisopropylethylamine | Synthetic application | Used in similar synthetic pathways |

Q & A

Q. What are the standard synthetic protocols for preparing 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate and confirming its structural integrity?

Answer: The compound is synthesized via cyclocondensation reactions using amidine precursors and halogenated trimethinium salts. For example, in the synthesis of 5-chloro-2-(β-D-glucopyranosyl)-pyrimidine, This compound reacts with amidine derivatives in anhydrous dichloromethane under inert conditions (e.g., −78°C with BCl₃ activation). Reaction times vary (2–16 hours), yielding 85–88% isolated product. Structural confirmation is achieved through ¹H/¹³C NMR and ESI-MS analysis, with emphasis on characteristic peaks for the trimethinium core (δ 3.0–3.5 ppm for dimethylamino groups) and hexafluorophosphate counterion .

Q. What are the primary applications of this compound in organic synthesis, particularly in pharmaceutical intermediate preparation?

Answer: The compound serves as a versatile condensing agent in heterocyclic synthesis. It is critical in forming pyrimidine derivatives, such as the intermediate Ketosulfone (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone), a precursor to the COX-2 inhibitor Etoricoxib . Its electrophilic trimethinium core facilitates nucleophilic substitutions, enabling efficient C–N bond formation in complex scaffolds. Applications also extend to glycosylated pyrimidines for glycoenzyme inhibition studies .

Q. What personal protective equipment (PPE) and engineering controls are required when handling this compound in solution-phase reactions?

Answer: Mandatory PPE includes:

- Chemical splash goggles (OSHA 29 CFR 1910.133 compliant) or full-face shields.

- Nitrile gloves (tested for permeability to polar solvents).

- Lab coats and closed-toe footwear .

Engineering controls: - Use fume hoods with ≥100 fpm face velocity for all handling steps.

- Avoid recirculating ventilation to prevent airborne exposure.

Post-reaction decontamination requires rinsing glassware with dry THF or acetonitrile to hydrolyze residual reagent .

Advanced Research Questions

Q. How does the choice of counterion (e.g., hexafluorophosphate vs. perchlorate) influence the reactivity and stability of trimethinium reagents in cyclocondensation reactions?

Answer: The hexafluorophosphate (PF₆⁻) counterion enhances thermal stability and solubility in aprotic solvents (e.g., CH₂Cl₂, THF) compared to perchlorate (ClO₄⁻), which poses explosion risks under dry conditions. PF₆⁻ salts exhibit superior hygroscopic resistance , critical for moisture-sensitive reactions. In the synthesis of 5-chloro-pyrimidine derivatives, PF₆⁻-based reagents achieve 88% yield in 2 hours, whereas ClO₄⁻ analogs require longer reaction times (16 hours) for comparable efficiency .

Q. What analytical strategies are recommended for detecting and quantifying trace impurities in this compound, especially when used in sensitive coupling reactions?

Answer:

- HPLC-UV/ESI-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 10→90% ACN over 30 min). Monitor at λ = 254 nm for chlorinated byproducts.

- ³¹P NMR : Identify residual phosphate derivatives (δ −144 ppm for PF₆⁻).

- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis.

For impurity profiling, compare against synthetic intermediates like 2-chloro-3-(dimethylamino)propenylidene chloride .

Q. What are the mechanistic implications of the Z-configuration in this trimethinium salt during nucleophilic substitution reactions?

Answer: The Z-configuration (confirmed by IUPAC name [(Z)-2-Chloro-3-(dimethylamino)prop-2-enylidene]) positions the dimethylamino groups on the same side of the trimethinium core, creating a steric environment that directs nucleophilic attack to the β-carbon . This stereoelectronic control is critical in regioselective pyrimidine ring formation. Computational studies (DFT) suggest a 15–20 kJ/mol activation barrier reduction compared to E-isomers, rationalizing faster kinetics in glycosylation reactions .

Q. How do environmental factors (humidity, temperature) affect the stability of this compound during long-term storage?

Answer:

- Humidity : Hydrolysis occurs at >60% RH, generating dimethylamine and HF. Store under argon in sealed containers with desiccant (e.g., 3Å molecular sieves).

- Temperature : Decomposition begins at 40°C (TGA data). For long-term stability, store at −20°C in amber vials to prevent photodegradation.

Accelerated aging studies (40°C/75% RH, 6 months) show <2% degradation when properly stored .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。